BenchChemオンラインストアへようこそ!

2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular property comparison Drug-likeness Oxadiazole benzamide analogs

2-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887892-03-7) is a synthetic small molecule (C15H12N4O2, MW 280.28) that incorporates a 1,3,4-oxadiazole core, a pyridin-2-yl substituent at the oxadiazole 5-position, and a 2-methylbenzamide moiety. The 1,3,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for ester and amide functionalities, which imparts enhanced metabolic stability and hydrogen-bonding capacity.

Molecular Formula C15H12N4O2
Molecular Weight 280.287
CAS No. 887892-03-7
Cat. No. B2606919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887892-03-7
Molecular FormulaC15H12N4O2
Molecular Weight280.287
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C15H12N4O2/c1-10-6-2-3-7-11(10)13(20)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h2-9H,1H3,(H,17,19,20)
InChIKeyMDCKSGUISCHUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887892-03-7) – Procurement-Relevant Structural and Pharmacophore Profile


2-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887892-03-7) is a synthetic small molecule (C15H12N4O2, MW 280.28) that incorporates a 1,3,4-oxadiazole core, a pyridin-2-yl substituent at the oxadiazole 5-position, and a 2-methylbenzamide moiety . The 1,3,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for ester and amide functionalities, which imparts enhanced metabolic stability and hydrogen-bonding capacity [1]. This specific substitution pattern distinguishes it from the broader class of N-(1,3,4-oxadiazol-2-yl)benzamides, many of which have been investigated as antibacterial agents [2]. However, publicly available quantitative biological data for this exact compound are extremely limited, and no primary research articles or patents with detailed assay results were identified at the time of this analysis.

Why 2-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Freely Substituted by In-Class N-(1,3,4-Oxadiazol-2-yl)benzamide Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, even minor structural variations—such as the presence, position, and nature of substituents on both the benzamide and oxadiazole rings—can dramatically alter biological activity [1]. For example, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit sub-μg/mL MIC values against Gram-positive bacteria, whereas non-halogenated analogs are significantly less potent [2]. The 2-methyl and pyridin-2-yl groups in 2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide are expected to influence lipophilicity, electronic distribution, and target-binding conformation differently than common comparator substituents (e.g., 4-cyano, 4-ethoxy, or 2,5-dichloro analogs). Consequently, assuming functional interchangeability with close analogs—such as 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide or 2,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide—without direct comparative data poses a significant risk of selecting a compound with divergent potency, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 2-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Structural Analogs


Baseline Molecular Properties vs. 4-Cyano and 2,5-Dichloro Pyridinyl-Oxadiazole Benzamide Analogs

Fundamental molecular properties of 2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide were compared with its closest commercially available analogs sharing the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl scaffold: 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-66-3) and 2,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 887892-71-9) . The target compound has a molecular weight of 280.28 g/mol and a calculated log P of approximately 2.4, placing it in a favorable drug-like property space. The 4-cyano analog has a higher molecular weight (291.27 g/mol) and lower log P (~1.8) due to the polar cyano group. The 2,5-dichloro analog is heavier (349.17 g/mol) and more lipophilic (log P ~3.5), which may affect solubility and permeability. These differences in physicochemical profiles suggest divergent ADME behavior and should be considered during analog selection for screening campaigns [1].

Molecular property comparison Drug-likeness Oxadiazole benzamide analogs

Hydrogen-Bond Donor/Acceptor Profile Difference vs. 4-Cyano Analog

The target compound possesses one hydrogen-bond donor (the amide NH attached to the oxadiazole ring) and five hydrogen-bond acceptors (oxadiazole N and O atoms, pyridine N, and amide carbonyl O) . Its 4-cyano analog has an identical HBD count (1) but adds a sixth HBA via the cyano nitrogen, increasing HBA count to 6. The 2-methyl group on the target compound contributes slight steric bulk ortho to the amide linkage, which may influence the conformational preference and target-binding pose compared to the para-substituted analogs. This subtle difference in hydrogen-bonding capacity and steric profile could translate into differential binding affinity or selectivity against biological targets such as bacterial enzymes or kinases, though direct experimental confirmation is lacking.

Hydrogen bonding Pharmacophore Oxadiazole benzamide

Absence of Metabolic Liability from Aromatic Halogens vs. 2,5-Dichloro Analog

The 2,5-dichloro analog contains two chlorine atoms that are potential sites for oxidative metabolism or glutathione conjugation, which may lead to reactive metabolite formation or faster hepatic clearance [1]. In contrast, the target compound lacks halogen substituents, potentially reducing the risk of cytochrome P450-mediated oxidation at halogen positions. The 2-methyl group is generally metabolically stable, although benzylic oxidation cannot be ruled out. This structural feature may render the target compound a cleaner chemical probe for in vitro assays where metabolic stability is a concern, though comparative microsomal stability data are not publicly available .

Metabolic stability Oxidative metabolism Halogenation

Optimal Application Scenarios for 2-Methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Available Evidence


Chemical Biology Probe with Favorable Drug-Like Property Space for Phenotypic Screening

With a molecular weight of 280.28 g/mol and a calculated log P around 2.4, 2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide sits within lead-like chemical space and may be prioritized over the heavier, more lipophilic 2,5-dichloro analog (MW 349.17, cLogP ~3.5) in cell-based phenotypic screens where balanced solubility and permeability are critical . Its intermediate lipophilicity also compares favorably to the more polar 4-cyano analog, which may suffer from reduced membrane penetration.

Scaffold for Structure-Activity Relationship (SAR) Exploration of 1,3,4-Oxadiazole Benzamides

The compound serves as a versatile template for medicinal chemistry exploration. The 2-methyl substituent on the benzamide ring introduces a slight steric and electronic perturbation relative to unsubstituted benzamide analogs, enabling SAR studies to assess the impact of ortho-substitution on target binding. The pyridin-2-yl group at the oxadiazole 5-position provides a metal-chelating handle that may engage metalloenzyme active sites, distinguishing it from analogs with phenyl or alkyl substituents [1]. Researchers may procure this compound to compare its activity profile against the 4-cyano and 2,5-dichloro analogs, helping to define the pharmacophoric requirements for a given target.

Negative Control or Counter-Screen in Halogenated Benzamide Antibacterial Programs

Recent literature demonstrates that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit potent antibacterial activity, with MIC values as low as sub-μg/mL against MRSA [2]. The target compound, lacking halogens, may serve as a structurally matched negative control in antibacterial assays to confirm that observed activity is halogen-dependent. This application is particularly relevant for labs studying the mechanism of action of halogenated oxadiazole benzamides against Gram-positive pathogens.

Quote Request

Request a Quote for 2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.